molecular formula C23H22N2O5 B2416355 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946332-83-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2416355
CAS RN: 946332-83-8
M. Wt: 406.438
InChI Key: YOIWZZQNCQAUPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Scientific Research Applications

Radioligand in Adenosine Receptor Studies

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is identified as a selective antagonist ligand of A2B adenosine receptors. It is used as a radioligand for pharmacological characterization of the human A2B adenosine receptor subtype, demonstrating a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein (Baraldi et al., 2004).

Antimicrobial and Antioxidant Agent

This compound demonstrates potent anti-microbial and antioxidant activities. It is particularly effective against a range of bacteria and fungi, as well as exhibiting significant DPPH radical scavenging and ferrous metal ion chelating activity, which highlights its potential in antimicrobial and antioxidant applications (Naraboli & Biradar, 2017).

Antioxidant and Anti-inflammatory Properties

The compound also shows promising antioxidant and anti-inflammatory properties. It exhibits good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays. Additionally, it demonstrates significant anti-inflammatory activity, indicating its potential therapeutic applications in diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Application in Cancer Research

It is also used in cancer research, particularly in the synthesis of compounds with potential anticancer properties. Some derivatives of this compound have been evaluated against human breast cancer cell lines, demonstrating significant cytotoxicity and suggesting its utility in developing new anticancer agents (Mansour et al., 2021).

Neuropeptide Y5 Antagonists for Obesity Treatment

This compound has been used in the development of neuropeptide Y5 (NPY Y5) antagonists for the treatment of obesity. It has shown nanomolar binding affinities for the NPY Y5 receptor, indicating its potential application in developing obesity treatments (Torrens et al., 2005).

Mechanism of Action

Some compounds similar to “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide” have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Future Directions

Given the potent growth inhibition properties of similar compounds against various human cancer cell lines , future research could focus on further investigating the antitumor activities of “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide” and related compounds.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-16-9-19(26)22(28-14-17-5-3-2-4-6-17)12-25(16)13-23(27)24-11-18-7-8-20-21(10-18)30-15-29-20/h2-10,12H,11,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIWZZQNCQAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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